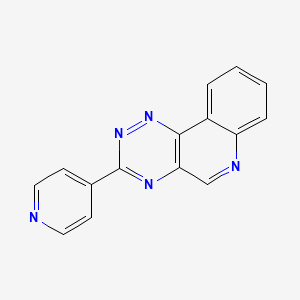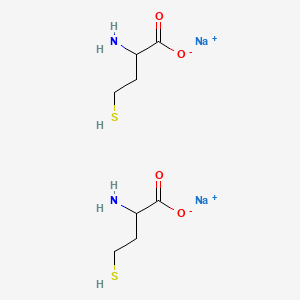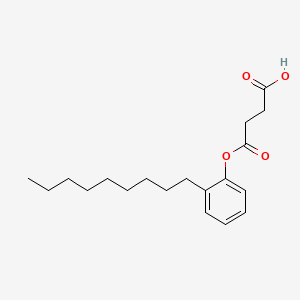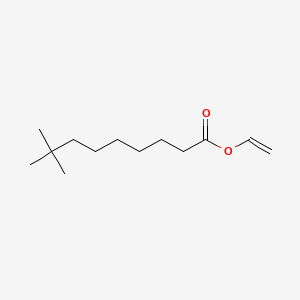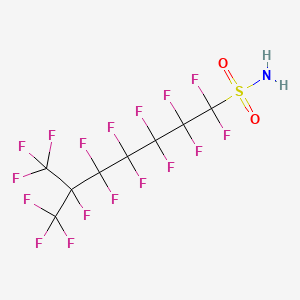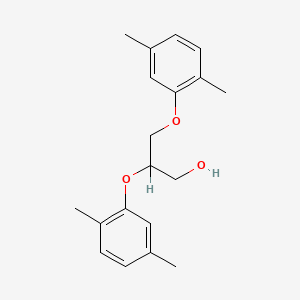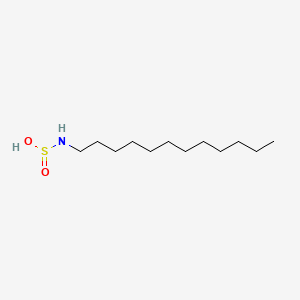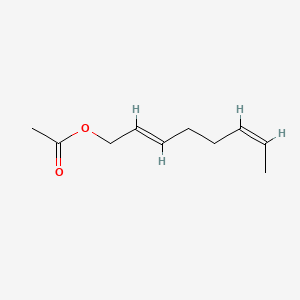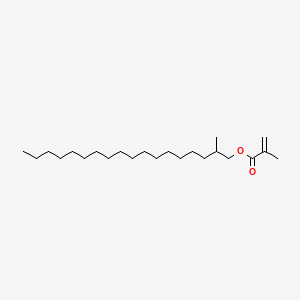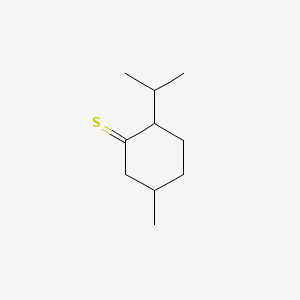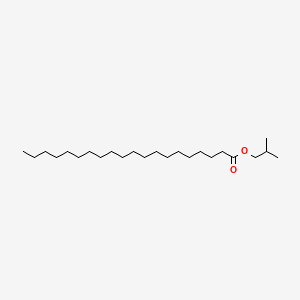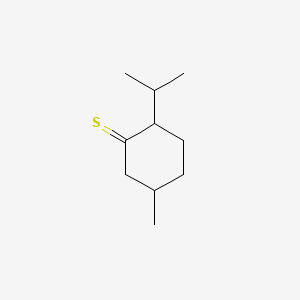
5-Methyl-2-(1-methylethyl)cyclohexanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1-methylethyl)cyclohexanethione is an organic compound with the molecular formula C10H18S It is a derivative of cyclohexane, where a thione group replaces the oxygen atom in the cyclohexanol structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methyl-2-(1-methylethyl)cyclohexanthion umfasst in der Regel die folgenden Schritte:
Ausgangsstoff: Die Synthese beginnt mit 5-Methyl-2-(1-methylethyl)cyclohexanol.
Oxidation: Die Alkoholgruppe in 5-Methyl-2-(1-methylethyl)cyclohexanol wird oxidiert, um das entsprechende Keton, 5-Methyl-2-(1-methylethyl)cyclohexanon, zu bilden.
Thionierung: Das Keton wird dann mit Thionierungsmitteln wie Lawessons Reagenz oder Phosphorpentasulfid (P2S5) behandelt, um das Sauerstoffatom durch ein Schwefelatom zu ersetzen, was zur Bildung von 5-Methyl-2-(1-methylethyl)cyclohexanthion führt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-Methyl-2-(1-methylethyl)cyclohexanthion folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet optimierte Reaktionsbedingungen, einschließlich Temperatur, Druck und dem Einsatz von Katalysatoren, um die Ausbeute und Reinheit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Methyl-2-(1-methylethyl)cyclohexanthion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Thiongruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktion der Thiongruppe kann das entsprechende Thiol ergeben.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Thiongruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Nucleophile wie Amine oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole.
Substitution: Verschiedene substituierte Cyclohexanderivate.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(1-methylethyl)cyclohexanthion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer Verbindungen verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antifungizider Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Vorläufer bei der Synthese von Duft- und Aromastoffen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-2-(1-methylethyl)cyclohexanthion beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen. Die Thiongruppe kann kovalente Bindungen mit nucleophilen Stellen in biologischen Molekülen bilden, was zu verschiedenen biochemischen Effekten führt. Die Fähigkeit der Verbindung, Oxidations- und Reduktionsreaktionen einzugehen, spielt ebenfalls eine Rolle für ihre biologische Aktivität.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(1-methylethyl)cyclohexanethione involves its interaction with molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: Ein Alkohol-Derivat mit ähnlichen strukturellen Merkmalen.
Cyclohexanon, 5-methyl-2-(1-methylethyl)-: Ein Keton-Derivat, das als Vorläufer bei der Synthese von 5-Methyl-2-(1-methylethyl)cyclohexanthion dient.
Menthol: Eine natürlich vorkommende Verbindung mit einer ähnlichen Cyclohexanstruktur, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
5-Methyl-2-(1-methylethyl)cyclohexanthion ist aufgrund seiner Thiongruppe einzigartig, die ihm eine besondere chemische Reaktivität und potenzielle Anwendungen verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen biologischen Aktivitäten machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
25946-28-5 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylcyclohexane-1-thione |
InChI |
InChI=1S/C10H18S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
MUUULGAGZBWUDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=S)C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



